

The Mechanism of Non-Fullerene Acceptors in Organic Photovoltaics: A Technical Guide

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An In-depth Technical Guide on the Core Principles, Characterization, and Performance of Non-Fullerene Acceptor-Based Organic Photovoltaics, with a Focus on a Representative System Analogous to a Hypothetical "**HZ2**" Molecule.

Introduction: The Rise of Non-Fullerene Acceptors

Organic photovoltaics (OPVs) have emerged as a promising technology for next-generation solar energy conversion due to their potential for low-cost, flexible, and large-area fabrication. At the heart of every high-performance OPV device is a bulk heterojunction (BHJ) active layer, comprising an electron donor and an electron acceptor material. For many years, fullerene derivatives were the dominant acceptor materials. However, their inherent limitations, such as weak absorption in the visible spectrum and limited energy-level tunability, capped the power conversion efficiencies (PCEs) of OPV devices.

The advent of non-fullerene acceptors (NFAs) has revolutionized the field, leading to a rapid increase in device performance, with PCEs now exceeding 19%.[1] NFAs offer significant advantages over their fullerene counterparts, including strong and broad absorption in the solar spectrum, tunable energy levels for optimized device engineering, and excellent morphological stability. This guide delves into the fundamental mechanism of a representative high-performance NFA, herein referred to as a "HZ2-like" system, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their operation. We will use the well-characterized PM6:Y6 system as a practical exemplar for our "HZ2-like" molecule.

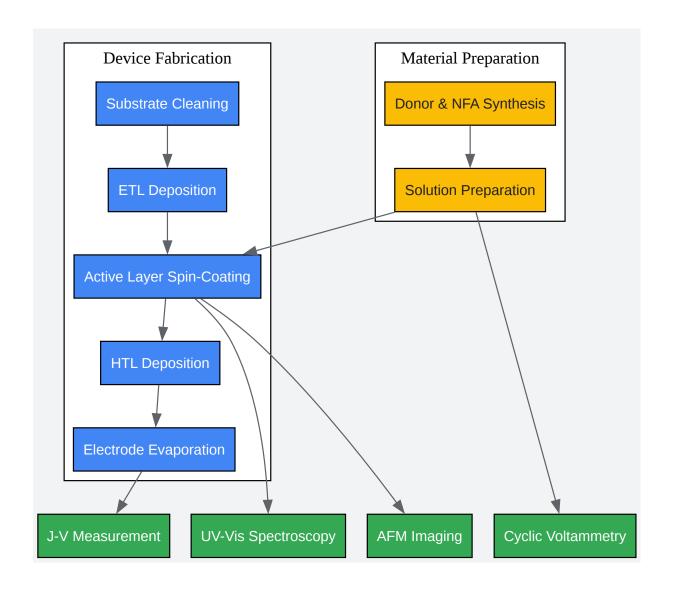


Core Mechanism of Action in a "HZ2-like" NFA System

The operation of an NFA-based organic solar cell can be broken down into five key steps, as illustrated in the signaling pathway diagram below:

- Exciton Generation: Photons from sunlight are absorbed by the donor (e.g., PM6) and/or the NFA (e.g., Y6) materials in the active layer, creating tightly bound electron-hole pairs known as excitons. The broad absorption of NFAs significantly contributes to the overall photocurrent generation.
- Exciton Diffusion: The generated excitons diffuse through the donor or acceptor domains towards the donor-acceptor (D-A) interface. The diffusion length of these excitons is typically on the order of 10-20 nm.
- Exciton Dissociation: At the D-A interface, the energy level offset between the donor and acceptor materials provides the driving force for the exciton to dissociate. The electron is transferred to the acceptor's Lowest Unoccupied Molecular Orbital (LUMO), and the hole remains in the donor's Highest Occupied Molecular Orbital (HOMO).
- Charge Transport: The separated electrons and holes are then transported through the
 percolating networks of the acceptor and donor materials, respectively, towards their
 corresponding electrodes.
- Charge Collection: Finally, the electrons are collected at the cathode (typically a low-work-function metal like aluminum) and the holes at the anode (typically a transparent conductor like indium tin oxide, ITO).





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1. researchgate.net [researchgate.net]







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